5-((3-(4-Chlorophenoxy)propyl)thio)-1,3,4-thiadiazol-2-amine
Description
5-((3-(4-Chlorophenoxy)propyl)thio)-1,3,4-thiadiazol-2-amine is a 1,3,4-thiadiazole derivative characterized by a central thiadiazole ring substituted at position 5 with a 3-(4-chlorophenoxy)propylthio chain and at position 2 with an amine group. The compound’s structure combines a sulfur-rich heterocycle with a chloro-substituted aromatic ether, which is hypothesized to enhance its biological activity, particularly in anticancer, antimicrobial, or anticonvulsant applications .
Properties
Molecular Formula |
C11H12ClN3OS2 |
|---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
5-[3-(4-chlorophenoxy)propylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H12ClN3OS2/c12-8-2-4-9(5-3-8)16-6-1-7-17-11-15-14-10(13)18-11/h2-5H,1,6-7H2,(H2,13,14) |
InChI Key |
HFJVNIBUVRUVIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCCSC2=NN=C(S2)N)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-((3-(4-Chlorophenoxy)propyl)thio)-1,3,4-thiadiazol-2-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 3-(4-chlorophenoxy)propyl bromide.
Thiadiazole Ring Formation: The intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Final Coupling: The final step involves the coupling of the thiadiazole intermediate with an amine to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
5-((3-(4-Chlorophenoxy)propyl)thio)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-((3-(4-Chlorophenoxy)propyl)thio)-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals, where its unique chemical properties are leveraged to enhance product performance.
Mechanism of Action
The mechanism of action of 5-((3-(4-Chlorophenoxy)propyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication. The exact molecular targets and pathways vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 4-chlorophenoxypropylthio chain in the target compound introduces both chlorine (electron-withdrawing) and a flexible propylthio linker, which may enhance binding to hydrophobic enzyme pockets compared to rigid phenylpropyl or smaller substituents (e.g., benzylthio in ) .
- Synthetic Yields : Yields for analogs range from 65–74%, with higher yields for electron-neutral substituents (e.g., 4-chlorophenyl in III vs. 2-fluorophenyl in IV) .
- Biological Activity : The anticonvulsant activity of compound 4c (ED₅₀: 20.11 mg/kg) highlights the importance of chlorine substituents in enhancing CNS activity, suggesting the target compound may exhibit similar or improved efficacy .
Physicochemical and Spectroscopic Properties
- Spectroscopic Signatures: IR: Thiadiazole C=N stretches (~1550–1600 cm⁻¹) and C-S-C (~690–700 cm⁻¹) are consistent across analogs . ¹H-NMR: Aromatic protons for 4-chlorophenoxy would appear as a doublet (δ ~7.0–7.5 ppm), distinct from 2-fluorophenyl (δ ~8.0 ppm) or methoxy signals (δ ~3.8 ppm for OCH₃) .
Toxicity and Pharmacokinetics
- Methoxy or fluorine substituents may reduce hepatotoxicity compared to chlorine .
Biological Activity
5-((3-(4-Chlorophenoxy)propyl)thio)-1,3,4-thiadiazol-2-amine is a compound belonging to the 1,3,4-thiadiazole family, which has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies regarding the biological activity of this compound and its derivatives.
Overview of 1,3,4-Thiadiazole Derivatives
The 1,3,4-thiadiazole scaffold is known for a wide range of biological activities including:
- Anticancer : Inducing apoptotic cell death in cancer cells.
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticonvulsant : Demonstrated efficacy in models for epilepsy.
- Anti-inflammatory : Showing potential in reducing inflammation.
The structural diversity of thiadiazole derivatives allows for modifications that can enhance their pharmacological properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance:
- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines with an IC50 value indicating potency. In a study involving derivatives of 1,3,4-thiadiazoles, compounds with specific substitutions exhibited enhanced activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | 10.10 |
| Derivative 4i | MCF-7 | 2.32 |
The presence of the chlorophenyl group is believed to enhance the interaction with cellular targets leading to increased apoptosis in tumor cells .
Antimicrobial Properties
The antimicrobial properties of thiadiazole derivatives have been extensively studied. The compound has demonstrated effectiveness against various bacterial strains:
- Bacterial Activity : Compounds derived from the thiadiazole scaffold showed significant inhibition against E. coli and S. aureus. The introduction of substituents such as chlorophenyl at specific positions has been linked to improved antibacterial efficacy .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 62.5 |
| Derivative 18a | S. aureus | 62.5 |
Anticonvulsant Activity
The anticonvulsant properties of this class of compounds have been validated through various models:
- Model Efficacy : Studies using the maximal electroshock (MES) and pentylenetetrazol (PTZ) methods have shown that certain derivatives can provide significant protection against induced seizures .
| Compound | Method | Protection (%) |
|---|---|---|
| This compound | MES | 66.67 at 100 mg/kg |
| Derivative X | PTZ | 80 at 100 mg/kg |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiadiazole derivatives. Modifications at the phenyl ring or substitution patterns significantly influence biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
